molecular formula C30H32N2O3S2 B2522413 Ethyl 2-[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 681276-18-6

Ethyl 2-[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2522413
CAS No.: 681276-18-6
M. Wt: 532.72
InChI Key: RBGNJJHBGHOCKK-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C30H32N2O3S2 and its molecular weight is 532.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

The synthesis of related compounds, such as Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, has been explored for their potential antimicrobial and anti-inflammatory activities. For instance, the synthesis and transformation of this compound into derivatives have shown promising biological activities, including antibacterial and antifungal properties, as well as anti-inflammatory potential (Narayana et al., 2006). These findings highlight the compound's relevance in developing new therapeutic agents.

Antimicrobial Evaluation

Further research on bifunctional thiophene derivatives, including Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, has demonstrated significant antimicrobial activities. The synthesized compounds from this research showed promising results against a range of microbial strains, suggesting their potential use in combating various infections (Abu‐Hashem et al., 2011).

Analgesic and Anti-inflammatory Agents

The exploration of Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6,7,8-tetrahydro-4H-cyclopenta[b]thiophene-3-carboxylate and its derivatives has also extended to their analgesic and anti-inflammatory properties. Studies have synthesized new cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes, which exhibited considerable antibacterial and antifungal activities, indicating their potential in developing new pain management and anti-inflammatory medications (Altundas et al., 2010).

Photoconductive Behavior

Research into the structural and photoconductive behavior of sanidic liquid crystals derived from benzothiophene-carboxylate derivatives has revealed interesting properties relevant to materials science. These materials exhibit smectic liquid crystalline phases, with photoconductive behavior observed in mechanically aligned samples, suggesting applications in electronic and photonic devices (Haristoy et al., 2000).

Properties

IUPAC Name

ethyl 2-[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O3S2/c1-4-35-30(34)27-23-13-6-8-15-25(23)37-29(27)31-28(33)20(3)36-26-18-32(24-14-7-5-12-22(24)26)17-21-11-9-10-19(2)16-21/h5,7,9-12,14,16,18,20H,4,6,8,13,15,17H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGNJJHBGHOCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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